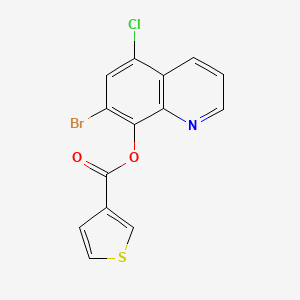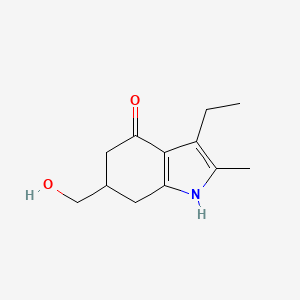![molecular formula C18H24N2O4 B12909396 10-Oxo-10-[(1-oxo-2,3-dihydro-1H-isoindol-4-yl)amino]decanoic acid CAS No. 366453-84-1](/img/structure/B12909396.png)
10-Oxo-10-[(1-oxo-2,3-dihydro-1H-isoindol-4-yl)amino]decanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Oxo-10-((1-oxoisoindolin-4-yl)amino)decanoic acid is a synthetic organic compound with the molecular formula C18H24N2O4 and a molecular weight of 332.39 g/mol . This compound is characterized by the presence of an isoindolinone moiety linked to a decanoic acid chain, making it a unique structure in the realm of organic chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-Oxo-10-((1-oxoisoindolin-4-yl)amino)decanoic acid typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative . The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity . The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
10-Oxo-10-((1-oxoisoindolin-4-yl)amino)decanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation techniques.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The conditions typically involve controlled temperatures and pressures to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
10-Oxo-10-((1-oxoisoindolin-4-yl)amino)decanoic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 10-Oxo-10-((1-oxoisoindolin-4-yl)amino)decanoic acid involves its interaction with specific molecular targets and pathways within biological systems . The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 10-Oxo-10-((1-oxo-2,3-dihydroisoindol-4-yl)amino)decanoic acid
- Decanoic acid,10-((2,3-dihydro-1-oxo-1H-isoindol-4-yl)amino)-10-oxo
Uniqueness
10-Oxo-10-((1-oxoisoindolin-4-yl)amino)decanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
366453-84-1 |
|---|---|
Molekularformel |
C18H24N2O4 |
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
10-oxo-10-[(1-oxo-2,3-dihydroisoindol-4-yl)amino]decanoic acid |
InChI |
InChI=1S/C18H24N2O4/c21-16(10-5-3-1-2-4-6-11-17(22)23)20-15-9-7-8-13-14(15)12-19-18(13)24/h7-9H,1-6,10-12H2,(H,19,24)(H,20,21)(H,22,23) |
InChI-Schlüssel |
NPSQFTIHLFEFHW-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C=CC=C2NC(=O)CCCCCCCCC(=O)O)C(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



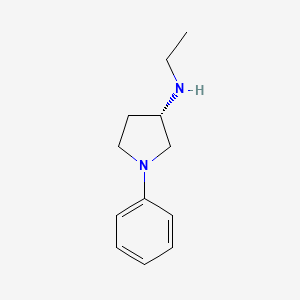


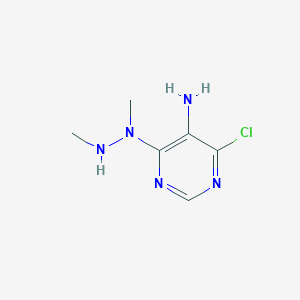
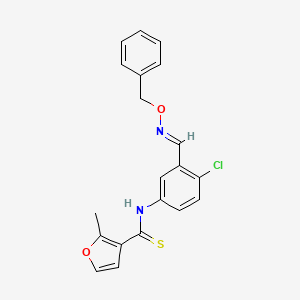
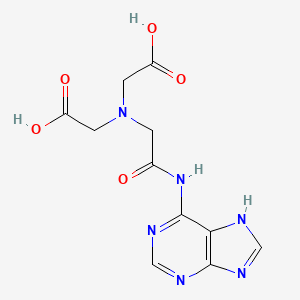
![6-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12909356.png)
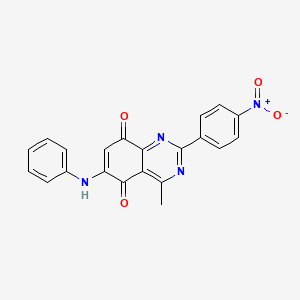
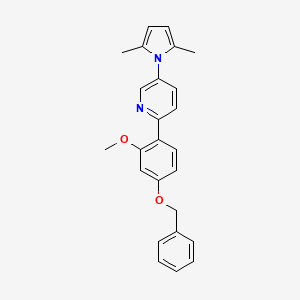
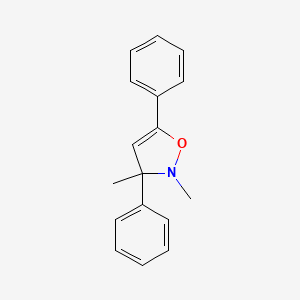
![3-(6-Methoxypyridin-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12909379.png)
